
(R)-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate is an organic compound characterized by its unique structure, which includes a phenyl group, a pyrrole ring, and an ethyl ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate involves an aldol condensation reaction between an aldehyde and a ketone, followed by cyclization to form the pyrrole ring. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is conducted under reflux conditions.
-
Fischer Indole Synthesis: : Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with an ester to form the indole ring, which is then converted into the pyrrole ring. This method often uses acidic conditions and a catalyst such as hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon or platinum oxide may be used to facilitate the reactions, and the process is often scaled up using batch reactors to produce large quantities efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium or using reducing agents such as lithium aluminum hydride. These reactions often yield alcohols or amines.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester or phenyl group, using reagents like sodium methoxide or sodium ethoxide. These reactions can produce a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted esters, phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate is explored for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-phenylacetate: Lacks the pyrrole ring, making it less versatile in biological applications.
2-Phenyl-1H-pyrrole: Lacks the ester group, affecting its reactivity and solubility.
Ethyl 2-(1H-pyrrol-1-yl)acetate: Lacks the phenyl group, altering its biological activity and chemical properties.
Uniqueness
®-Ethyl 2-phenyl-2-(1H-pyrrol-1-yl)acetate is unique due to the combination of the phenyl group, pyrrole ring, and ethyl ester. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic effects distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
ethyl (2R)-2-phenyl-2-pyrrol-1-ylacetate |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
KDWUERNOAYIKFV-CYBMUJFWSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1)N2C=CC=C2 |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12858146.png)
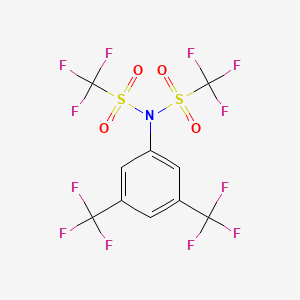
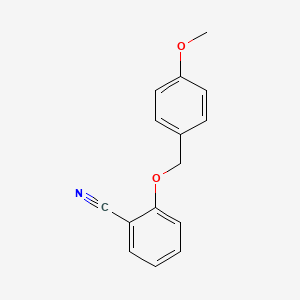
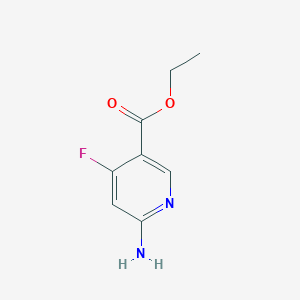

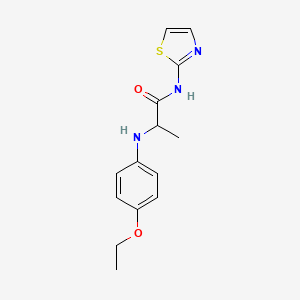
![2'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12858200.png)
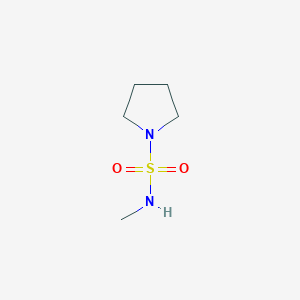
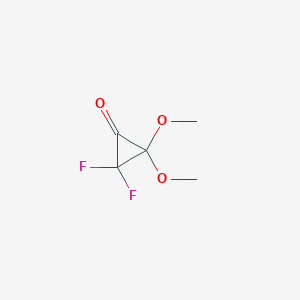
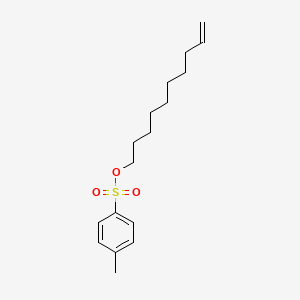
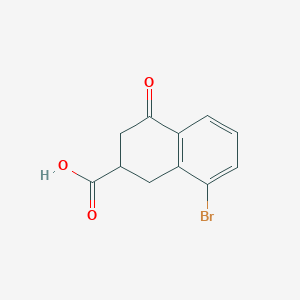


![3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B12858233.png)
